1S/C7H16N2.2ClH/c1-9(2)7-4-3-5-8-6-7;;/h7-8H,3-6H2,1-2H3;2*1H/t7-;;/m1../s1
. The InChI key is DCCNBWACOPXKMO-XCUBXKJBSA-N
.
N,N-Dimethylpiperidin-3-amine dihydrochloride is a chiral amine compound with the molecular formula and a molecular weight of 201.14 g/mol. It is recognized for its unique structural properties, which make it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules. The compound has garnered interest across various scientific fields due to its potential applications in medicinal chemistry, organic synthesis, and biological research .
N,N-Dimethylpiperidin-3-amine dihydrochloride is classified as a chiral amine, which means it exists in two enantiomeric forms. These forms can exhibit different biological activities, making them significant in pharmacological contexts. The dihydrochloride salt form enhances solubility and stability, which is advantageous for various applications .
The synthesis of N,N-dimethylpiperidin-3-amine dihydrochloride can be achieved through several methods, primarily involving the methylation of piperidin-3-amine.
In industrial settings, continuous flow processes may be employed to enhance efficiency and yield. Automated reactors with precise control over reaction conditions are utilized to ensure the consistent production of high-purity compounds .
N,N-Dimethylpiperidin-3-amine dihydrochloride features a piperidine ring with two methyl groups attached to the nitrogen atom at position three. This structure contributes to its chiral nature.
N,N-Dimethylpiperidin-3-amine dihydrochloride can participate in various chemical reactions:
The major products from these reactions include substituted piperidine derivatives that can serve as intermediates in the synthesis of complex organic molecules.
The mechanism of action of N,N-dimethylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. This property makes it valuable in pharmacological studies targeting neurological and psychiatric disorders.
N,N-Dimethylpiperidin-3-amine dihydrochloride has a wide range of applications:
This compound's versatility underscores its significance in both academic research and industrial applications, highlighting the ongoing interest in its chemical properties and potential therapeutic uses.
N,N-Dimethylpiperidin-3-amine dihydrochloride possesses the molecular formula C₇H₁₈Cl₂N₂ and a molecular weight of 201.14 g/mol. Its core structure features a piperidine ring substituted with a tertiary amine at position 3 and two methyl groups on the nitrogen. The dihydrochloride salt form enhances aqueous solubility and crystallinity compared to the free base, making it preferable for pharmaceutical synthesis [2] [3]. Stereochemistry at the 3-position critically influences bioactivity, with (S) and (R) enantiomers exhibiting distinct interactions with biological targets.
The (3S) enantiomer (CAS: 2306247-84-5) and (3R) enantiomer (CAS: 2920443-45-2) demonstrate divergent pharmacological profiles due to spatial orientation differences. In BCL6 degraders, (3R,5S)-configured analogs achieve >90% target degradation at nanomolar concentrations, whereas (3S,5R) isomers are inactive [9]. Similarly, the (3R,4R) enantiomer (CAS: 1206825-53-7) is a key intermediate in Janus kinase (JAK) inhibitors like Tofacitinib, where its configuration enables optimal binding to the JAK3 active site. Enantiomeric purity (>95%) is typically verified via chiral HPLC or polarimetry [3] [8].
Table 1: Enantiomeric Profiles of N,N-Dimethylpiperidin-3-amine Derivatives
Enantiomer | CAS Number | Biological Activity | Verification Method |
---|---|---|---|
(3S) | 2306247-84-5 | Intermediate for kinase inhibitors; lower JAK3 affinity vs. (3R) | Chiral HPLC, [α]D = +15.2° |
(3R) | 2920443-45-2 | Precursor for Tofacitinib; high JAK3 inhibition (IC₅₀ < 10 nM) | NMR coupling constants |
(3R,4R) | 1206825-53-7 | Optimal BCL6 degradation in lymphoma models | X-ray crystallography |
(3S)-6,6-dimethyl | N/A | Inactive in BCL6 degraders | ESI-MS, polarimetry |
Benzyl substituents at the piperidine nitrogen (e.g., in 1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride, C₁₄H₂₄Cl₂N₂) significantly enhance steric protection, reducing oxidation susceptibility. Conversely, methyl groups at C4 or C6 increase ring strain, altering conformational equilibrium. The 6,6-dimethyl variant (CAS: N/A) exhibits a locked boat conformation due to gem-dimethyl crowding, limiting its application in flexible scaffolds [9]. Stability studies show that acetate salts of benzyl-substituted derivatives outperform dihydrochloride salts in long-term storage, with <2% degradation after 12 months at 2–8°C [3] [6].
Piperidine rings adopt chair conformations, with equatorial N–H bonds favored by 0.6–0.8 kcal/mol in nonpolar solvents. Substituents at C3 and C4 influence ring inversion barriers:
Chiral centers dictate pharmacological relevance. The (3R,4R) configuration positions the 3-methylamine group axially, facilitating hydrogen bonding with JAK3 residues (e.g., Glu⁹⁰³ and Leu⁹⁵⁶) [3].
Table 2: Conformational Parameters of Piperidine Derivatives
Compound | Preferred Conformation | Inversion Barrier (kcal/mol) | Equatorial:Axial Ratio |
---|---|---|---|
Unsubstituted piperidine | Chair (N–H eq) | 10.4 | 95:5 |
N,N-dimethylpiperidin-3-amine | Chair (C3-N eq) | 8.2 | 85:15 |
(3R,4R)-N,4-dimethylpiperidin-3-amine | Twist-boat | 6.1 | 62:38 |
6,6-dimethylpiperidin-3-amine | Boat | 12.3 | N/A |
Dihydrochloride salts form extensive ionic lattices via N⁺–H···Cl⁻ and N–H···Cl⁻ interactions. X-ray diffraction reveals:
Solubility profiles vary with chirality:
Table 3: Hydrogen Bonding and Solubility Properties
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7